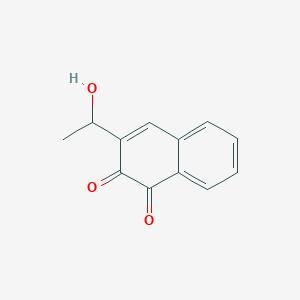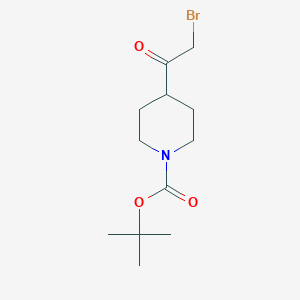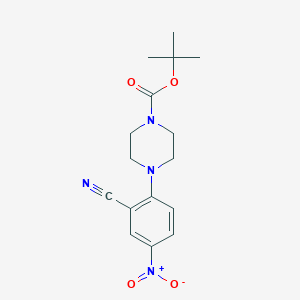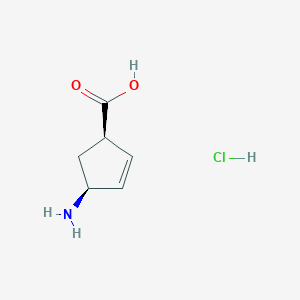
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopentane derivatives can be complex, involving multiple steps and chiral centers. Paper describes the diastereoselective synthesis of a cyclohexene derivative using L-serine as a starting material, which is a novel approach compared to the traditional use of (-)-shikimic acid or (-)-quinic acid. The key steps in this synthesis include ring-closing metathesis and diastereoselective Grignard reactions. Similarly, paper reports the first total synthesis of a cyclopentanecarboxylate derivative through a strategy involving the transformation of nitrohexofuranoses into cyclopentylamines, highlighting an intramolecular cyclisation as a key step. These methods could potentially be adapted for the synthesis of "(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride".
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of multiple chiral centers and functional groups. In paper , the structural analysis of a cyclopentanecarboxylic acid derivative is performed using infrared, Raman, and 13C NMR spectroscopy. These techniques are crucial for confirming the absolute configurations of the chiral centers and understanding the conformation of the molecule, which would be relevant for analyzing the structure of "(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride".
Chemical Reactions Analysis
The reactivity of cyclopentane derivatives can vary depending on the functional groups present. Paper explores the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares a similar structure to the compound of interest. The study provides insights into the potential reactivity of the amino and carboxylic acid groups, which are also present in "(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride". Understanding these reactions is essential for predicting the behavior of the compound in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers do not directly discuss the properties of "(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride", the techniques and analyses presented, such as the spectroscopic methods in paper , are applicable for determining these properties. The polymorphism discussed in paper also highlights the importance of crystal structure in determining the physical properties of such compounds.
科学的研究の応用
Synthesis and Characterization
- Mono- and Dihydroxy-substituted Aminocyclooctanecarboxylic Acids Synthesis : (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride was used in the synthesis of mono- and dihydroxy-substituted 2-aminocyclooctanecarboxylic acid enantiomers, showcasing its versatility as a building block in stereochemical synthesis and enantiomeric purity control (Palkó et al., 2010).
- cis-2-Aminocyclohex-4-enecarboxylic Acid in Helical Foldamers : The compound's derivative, cis-2-aminocyclohex-4-enecarboxylic acid, demonstrated significant roles in the formation of helical foldamers, contributing to the understanding of peptide structures and potential therapeutic applications (Kwon et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-UYXJWNHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride | |
CAS RN |
130931-85-0 |
Source


|
| Record name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130931-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

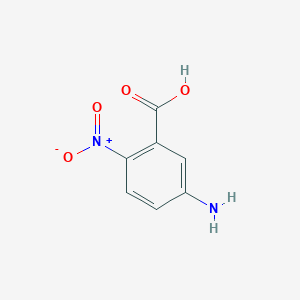
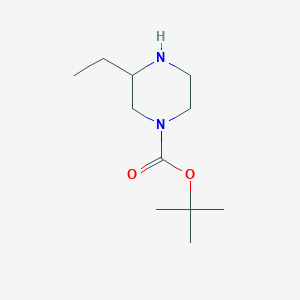
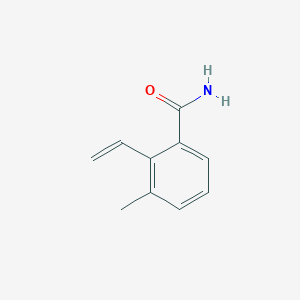
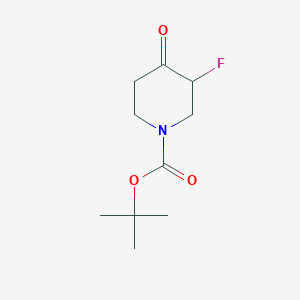
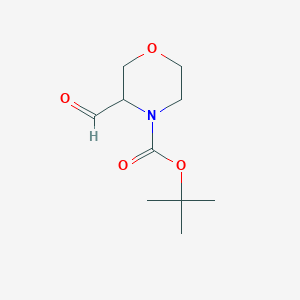

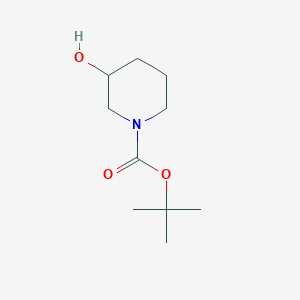
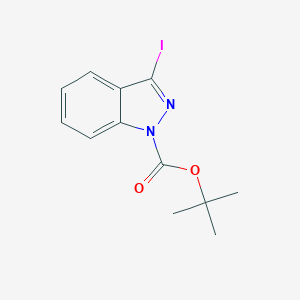
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
